8-Oxabicyclo[3.2.1]octan-6-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
8-oxabicyclo[3.2.1]octan-6-amine |
InChI |
InChI=1S/C7H13NO/c8-6-4-5-2-1-3-7(6)9-5/h5-7H,1-4,8H2 |
InChI Key |
BLVCIOGTIHMNNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(C(C1)O2)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity Studies of 8 Oxabicyclo 3.2.1 Octan 6 Amine and Its Derivatives
Ring-Opening Reactions of the 8-Oxabicyclo[3.2.1]octane Skeleton.
The strained ether bridge of the 8-oxabicyclo[3.2.1]octane system is susceptible to cleavage under various conditions, providing a powerful synthetic tool for transforming the bicyclic scaffold into highly functionalized monocyclic compounds, such as seven-membered carbocycles or substituted cyclohexene (B86901) and cycloheptene (B1346976) derivatives. nih.govthieme.deresearchgate.net
The ether linkage in 8-oxabicyclo[3.2.1]octane derivatives can be cleaved through both acid-catalyzed and nucleophile-induced pathways. Lewis acids are commonly employed to activate the bridge oxygen, facilitating cleavage. For instance, attempts to achieve ether cleavage in the saturated ketone analogue of 8-oxabicyclo[3.2.1]oct-6-en-3-one using Lewis acids were explored, though they proved unsuccessful under the specific conditions tested. acs.org However, in other systems, acid catalysis is effective. The acid-catalyzed rearrangement of tropone (B1200060) endoperoxides, for example, proceeds through the cleavage of an O-O bond to form a γ-hydroxyketone, which then cyclizes to yield the 8-oxabicyclo[3.2.1]octane skeleton. kyushu-u.ac.jpkyushu-u.ac.jp This indicates the system's accessibility via acid-mediated transformations.
A proposed mechanism for acid-catalyzed ring-opening involves the protonation or coordination of a Lewis acid to the bridgehead oxygen, followed by nucleophilic attack at one of the adjacent carbons (C1 or C5), leading to ring-opened products. researchgate.net In some cases, this process can be part of a cascade, where [4+3]-cycloaddition adducts of furans are prone to acid-catalyzed ring-opening, resulting in 2-furanyl cyclopentanones. researchgate.net
The table below summarizes various ring-opening reactions reported for the 8-oxabicyclo[3.2.1]octane framework and its derivatives.
| Starting Material | Reagents/Conditions | Product Type | Reference |
| 8-Oxabicyclo[3.2.1]oct-6-en-3-one Bromine Adduct | Varies | Isomeric Hydroxybenzaldehydes | acs.org |
| 8-Oxabicyclo[3.2.1]octenyl Sulfones | Organolithium Reagents, LiAlH₄ | Functionalized Cyclohexenyl/Cycloheptenyl Sulfones | researchgate.net |
| Iodide-substituted 8-Oxabicyclo[3.2.1]octane | Reductive Cleavage | 7-membered Ring with Exocyclic Enone | nih.gov |
| [4+3] Cycloadducts from Furans | Acid Catalysis | 2-Furanyl Cyclopentanones | researchgate.net |
The stereochemistry of ring-opening reactions is highly dependent on the substrate and the reaction mechanism. The rigid conformation of the bicyclic system often allows for excellent stereocontrol.
Similarly, derivatization reactions on the scaffold can be highly stereoselective. For example, dihydroxylation and epoxidation reactions on derivatives of the related 8-azabicyclo[3.2.1]octane system show that the facial selectivity is influenced by the nature of the heteroatom bridge (O vs. N-Ts vs. N-Boc) and the steric congestion of substituents. uni-regensburg.de Epoxidation of an 8-oxabicyclo[3.2.1]octane derivative with m-CPBA occurs selectively from the less-hindered convex face to give the exo-epoxide. d-nb.info The subsequent ring-opening of such stereochemically defined epoxides can lead to a variety of tropane (B1204802) analogues with high diastereoselectivity. uni-regensburg.de
Rearrangement Pathways Involving the Bridged Bicyclic System.
The 8-oxabicyclo[3.2.1]octane skeleton is prone to various skeletal rearrangements, which can be exploited to generate diverse and complex molecular architectures. These transformations include sigmatropic rearrangements and other complex cascades that alter the carbon framework.
The Cope and oxy-Cope rearrangements are powerful acs.orgacs.org-sigmatropic rearrangements used in organic synthesis. nsf.govmasterorganicchemistry.comwikipedia.org The anionic oxy-Cope rearrangement, in particular, benefits from tremendous rate enhancements (10¹⁰–10¹⁷) upon deprotonation of the hydroxyl group, forming an enolate that renders the reaction largely irreversible. wikipedia.org
This type of rearrangement has been identified in pathways leading to the 8-oxabicyclo[3.2.1]octane core. Research has provided unambiguous evidence for a 2-oxonia- acs.orgacs.orgsigmatropic rearrangement/aldol (B89426) mechanism in the formation of certain 8-oxabicyclo[3.2.1]octyl aldehydes, presenting an alternative to the classical Prins cyclization/pinacol rearrangement sequence. nih.gov Tandem reactions, such as C–H oxidation followed by an oxa- acs.orgacs.org Cope rearrangement and aldol cyclization, have been developed for the efficient construction of the 8-oxabicyclo[3.2.1]octane skeleton from allylic silylethers. rsc.org These methods highlight the synthetic utility of harnessing sigmatropic rearrangements to build the bicyclic framework.
The table below details different Cope-type rearrangements involving this bicyclic system.
| Rearrangement Type | Precursor Type | Key Features & Utility | Reference |
| Anionic Oxy-Cope Rearrangement | 1,5-Dien-3-ols | Base acceleration makes the reaction irreversible; forms unsaturated carbonyls. | wikipedia.org |
| 2-Oxonia- acs.orgacs.orgsigmatropic Rearrangement/Aldol | Glycosyl Acetate | Competes with Prins-pinacol pathway; forms epimeric 8-oxabicyclo[3.2.1]octyl aldehydes. | nih.gov |
| Tandem C–H Oxidation/Oxa- acs.orgacs.org Cope/Aldol | Allylic Silylethers | Efficient, one-pot construction of the 8-oxabicyclo[3.2.1]octane core. | rsc.org |
| Ring-Opening Metathesis/Oxy-Cope Rearrangement | Cyclobutene-containing substrates | Stereospecific introduction of 1,5-dienes for anion-accelerated rearrangement. | nih.gov |
Beyond sigmatropic shifts, the 8-oxabicyclo[3.2.1]octane system can undergo other skeletal rearrangements, often promoted by acidic conditions or specific reagents, leading to different carbon frameworks. For example, treating a series of 6,8-dioxabicyclo[3.2.1]octan-4-ols with thionyl chloride and pyridine (B92270) induces a skeletal rearrangement involving oxygen migration from C5 to C4, resulting in a 2-chloro-3,8-dioxabicyclo[3.2.1]octane ring system. nih.gov
The inherent reactivity of this scaffold makes it a key intermediate in the synthesis of complex terpenoids. acs.org The total synthesis of phaeocaulisin A, a guaianolide sesquiterpene, features an 8-oxabicyclo[3.2.1]octane core. acs.orgnih.gov Similarly, synthetic routes towards other advanced tetracarbocyclic sesquiterpenoids utilize the 8-oxabicyclo[3.2.1]octane framework, which is then transformed through steps like oxa-bridge cleavage to build the final natural product skeleton. acs.org The synthesis of jungermannenone natural products, which possess varied oxidation patterns, also involves transformations of the bicyclic core. escholarship.org These examples demonstrate how the 8-oxabicyclo[3.2.1]octane motif can be a crucial stepping stone, with its subsequent rearrangement or cleavage enabling access to diverse and complex terpenoid structures. beilstein-journals.org
Functional Group Interconversions of the C6-Amino Group.
While extensive research has focused on the synthesis and skeletal transformations of the 8-oxabicyclo[3.2.1]octane core, specific studies detailing the functional group interconversions of a C6-amino group on 8-oxabicyclo[3.2.1]octan-6-amine are not prominently featured in the surveyed literature. However, the general principles of amine chemistry, combined with the known reactivity of the bicyclic scaffold, allow for predictions of its likely transformations.
The amino group at the C6 position is expected to undergo standard functional group interconversions such as N-acylation, N-alkylation, N-sulfonylation, and diazotization. The stereochemical environment, dictated by the rigid bicyclic structure, would likely influence the accessibility of the nitrogen lone pair and the steric course of these reactions.
Post-functionalization of related cycloadducts has been demonstrated. For instance, derivatization of the 8-oxabicyclo[3.2.1]octane framework has been achieved through epoxidation and subsequent base-catalyzed conversions. d-nb.inforesearchgate.net In the analogous 8-azabicyclo[3.2.1]octane (tropane) series, a wide variety of modifications are known, including transformations that could be adapted for a C6-amino substituent. Given the synthetic interest in tropane alkaloids and their analogues for their neurological and psychiatric applications, developing methods for the functional group interconversion of substituents around the bicyclic core remains an active area of research. ehu.esresearchgate.net Such transformations would be crucial for structure-activity relationship (SAR) studies and the generation of novel pharmaceutical candidates.
Acylation, Alkylation, and Other N-Substitutions
The primary amine group of 8-oxabicyclo[3.2.1]octane derivatives is amenable to a variety of N-substitution reactions, including acylation and alkylation. These transformations are fundamental for creating analogues with modified properties. While specific literature detailing these reactions on the 6-amine isomer is limited, the reactivity can be inferred from related isomers, such as exo-8-oxabicyclo[3.2.1]octan-3-amine. This compound is known to readily participate in nucleophilic substitution reactions, allowing for extensive derivatization at the nitrogen atom. evitachem.com Such reactions are crucial in medicinal chemistry, for instance, in the synthesis of derivatives that act as glycosidase inhibitors or anti-HIV agents.
Common N-substitution reactions would likely include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.
Alkylation: Introduction of alkyl groups using alkyl halides, a reaction that can proceed to give mono- and di-alkylated products.
Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine or enamine, followed by reduction to yield N-substituted amines.
These standard transformations allow for the modulation of the amine's basicity, lipophilicity, and hydrogen-bonding capability, which are key parameters in the design of biologically active molecules.
Oxidation and Reduction Chemistry of the Amine Functionality
The amine functionality can undergo various oxidation and reduction reactions. For the related exo-8-oxabicyclo[3.2.1]octan-3-amine hydrochloride, the amine group can be targeted by common oxidizing agents like potassium permanganate (B83412) or chromium trioxide. evitachem.com Such reactions could potentially lead to the formation of nitroso or nitro compounds, or in some cases, ring-opening or degradation depending on the conditions.
Conversely, the amine group itself is often the product of a reduction. The synthesis of this compound would typically involve the reduction of a precursor functional group at the C-6 position, such as a nitro group, an azide (B81097), or an oxime. Reagents like lithium aluminum hydride or sodium borohydride (B1222165) are effective for such reductive transformations. evitachem.com For example, a ketone at the C-6 position could be converted to an oxime and then reduced to the primary amine.
Formation of Amine-Derived Heterocycles
The primary amine of this compound serves as a key functional handle for the construction of novel heterocyclic systems fused or appended to the bicyclic core. While specific examples starting from the 6-amine derivative are not prominent in the surveyed literature, established synthetic methodologies for heterocycle formation from primary amines can be hypothetically applied.
For instance, the Paal-Knorr synthesis, a classical method for synthesizing pyrroles, involves the condensation of a primary amine with a 1,4-dicarbonyl compound. Reacting this compound with a compound like 2,5-hexanedione (B30556) under appropriate conditions would be expected to yield the corresponding N-(8-oxabicyclo[3.2.1]octan-6-yl)pyrrole. Similarly, condensation with β-ketoesters could lead to the formation of pyrimidine (B1678525) or pyrazole (B372694) derivatives, depending on the specific reagents and reaction pathways. These transformations showcase the potential of the title compound as a building block for creating more complex, polycyclic molecular architectures.
Stereoselective and Regioselective Functionalizations of the 8-Oxabicyclo[3.2.1]octane Core
The rigid, bridged structure of the 8-oxabicyclo[3.2.1]octane core provides a unique stereochemical environment that enables a high degree of control in functionalization reactions. nih.govnih.gov The development of stereoselective and regioselective methods is crucial for the synthesis of complex natural products and medicinally relevant compounds containing this scaffold. researchgate.net Methodologies often rely on leveraging the inherent steric and electronic properties of the bicyclic system to direct incoming reagents to a specific face or position of the molecule. thieme.de
Electrophilic and Nucleophilic Additions to Unsaturated 8-Oxabicyclo[3.2.1]octane Derivatives
Unsaturated derivatives, such as 8-oxabicyclo[3.2.1]oct-6-en-2-one, are particularly valuable substrates for functionalization due to the reactivity of the carbon-carbon double bond. researchgate.net
Electrophilic Additions: Studies on the addition of soft electrophiles to 8-oxabicyclo[3.2.1]oct-6-en-2-one demonstrate high stereo- and regioselectivity. Under kinetically controlled conditions, the reaction with electrophiles such as phenylselenyl chloride (PhSeCl) or phenylselenyl bromide (PhSeBr) results in the electrophile (E) adding to the exo face of C-6, while the nucleophilic part of the reagent (X) adds to the exo position of C-7. researchgate.net This selectivity is driven by the steric hindrance of the endo face, which directs the attack of the electrophile to the more accessible exo face.
Nucleophilic Additions: The oxabicyclic framework also undergoes nucleophilic attack. Organolithium reagents, for example, can react with 7-oxabicyclo[2.2.1]heptenyl and 8-oxabicyclo[3.2.1]octenyl sulfones in a conjugate addition fashion, leading to ring-opening of the ether bridge. researchgate.net This reaction proceeds with complete stereoselectivity, which is attributed to chelation of the organometallic reagent with the bridge oxygen, guiding the nucleophile to a specific position. researchgate.net
Cross-Coupling Reactions for Structural Diversification (e.g., Stille, Suzuki, applied to suitable precursors or derivatives)
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing structural diversity into the 8-oxabicyclo[3.2.1]octane system by forming new carbon-carbon bonds. nih.gov
Stille Coupling: The Stille reaction has been successfully employed for the synthesis of 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters. nih.govCurrent time information in Bangalore, IN. Starting from a vinyl triflate precursor (a derivative of 8-oxabicyclo[3.2.1]octan-2-one), coupling with various arylstannane intermediates proceeds in high yields (typically 67–93%). Current time information in Bangalore, IN.clockss.org These reactions are often carried out using a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (B46781) or tetrakis(triphenylphosphine)palladium(0). Current time information in Bangalore, IN.
Suzuki Coupling: In some instances, the Suzuki coupling has been explored as an alternative. However, for the synthesis of certain 3-biaryl-8-oxabicyclo[3.2.1]oct-2-ene derivatives, Suzuki conditions were found to provide complex reaction mixtures, making the Stille protocol the more reliable method in those cases. nih.govCurrent time information in Bangalore, IN. The choice of coupling partners is critical; for example, palladium-catalyzed reactions of alkenyl nonaflates derived from 8-oxabicyclo[3.2.1]octan-3-ones with bis(pinacolato)diboron (B136004) have been used to create bicyclic boronic esters, which are versatile intermediates for subsequent Suzuki couplings. nih.gov
The table below summarizes representative Stille cross-coupling reactions used for the diversification of the 8-oxabicyclo[3.2.1]octane scaffold.
| Starting Material | Coupling Partner (Arylstannane) | Catalyst/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 3-(trifluoromethanesulfonyloxy)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | Tributyl(phenyl)stannane | Pd(PPh₃)₄, Dioxane, Reflux | Methyl 3-phenyl-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | High | Current time information in Bangalore, IN. |
| Methyl 3-(trifluoromethanesulfonyloxy)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | Tributyl(2-thienyl)stannane | Pd₂(dba)₃, (2-furyl)₃P, ZnCl₂, NMP, RT | Methyl 3-(2-thienyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | 85 | Current time information in Bangalore, IN. |
| Methyl 3-(trifluoromethanesulfonyloxy)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | Tributyl(3-pyridyl)stannane | Pd(PPh₃)₄, Dioxane, Reflux | Methyl 3-(3-pyridyl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | 72 | Current time information in Bangalore, IN. |
| Methyl 3-(trifluoromethanesulfonyloxy)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | Tributyl(benzoxazol-2-yl)stannane | Pd(PPh₃)₄, Dioxane, Reflux | Methyl 3-(benzoxazol-2-yl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylate | 10 | Current time information in Bangalore, IN.clockss.org |
Applications of 8 Oxabicyclo 3.2.1 Octan 6 Amine As a Synthetic Building Block and Scaffold
Construction of Complex Polycyclic and Heterocyclic Architectures
The 8-oxabicyclo[3.2.1]octane core is a versatile template for the synthesis of more complex polycyclic and heterocyclic systems. Its inherent conformational rigidity and defined stereochemistry allow for predictable transformations and the introduction of new ring systems.
One of the key strategies for constructing these complex architectures is through cycloaddition reactions. The [5+2] cycloaddition of oxidopyrylium ylides is a powerful method for the rapid generation of the 8-oxabicyclo[3.2.1]octane skeleton, which can then be further elaborated. rsc.orgnih.gov For instance, intramolecular [5+2] cycloaddition reactions of oxidopyrylium-alkenes have been used to create functionalized tricyclic systems containing the 8-oxabicyclo[3.2.1]octane core, thereby constructing two new rings and three new stereogenic centers in a single step with high diastereoselectivity. nih.gov
Furthermore, the 8-oxabicyclo[3.2.1]octane framework can be transformed into other heterocyclic and carbocyclic systems. For example, reductive cleavage of the oxygen bridge can lead to the formation of seven-membered carbocycles. nih.gov Tandem reactions, such as C-H oxidation/oxa- patsnap.compatsnap.com Cope rearrangement/aldol (B89426) cyclization, have also been developed to efficiently construct 8-oxabicyclo[3.2.1]octanes and their analogs. rsc.org The resulting products, with their well-defined stereochemistry, serve as crucial intermediates in the synthesis of a variety of complex natural products and other target molecules. nih.govnih.govscispace.com
The table below summarizes selected examples of complex architectures derived from the 8-oxabicyclo[3.2.1]octane scaffold.
| Starting Material/Method | Resulting Architecture | Key Transformation |
| Oxidopyrylium-alkene | Tricyclic fused oxacycles | Intramolecular [5+2] cycloaddition |
| 8-Oxabicyclo[3.2.1]octane derivative | Oxygenated seven-membered carbocycle | Reductive cleavage of oxygen bridge |
| Allylic silylethers | 8-Oxabicyclo[3.2.1]octanes | Tandem C–H oxidation/oxa- patsnap.compatsnap.com Cope rearrangement/aldol cyclization |
| Dihydrofuran and electrophiles | Benzo-fused 8-oxabicyclo[3.2.1]octanes | TiCl4-mediated tandem carbonyl/imine addition and Friedel-Crafts cyclization |
Chiral Auxiliary and Ligand Development from 8-Oxabicyclo[3.2.1]octan-6-amine
The inherent chirality and rigid conformation of this compound and its derivatives make them attractive candidates for development as chiral auxiliaries and ligands in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction.
While direct applications of this compound as a chiral auxiliary are not extensively documented in the provided search results, the broader class of 8-oxabicyclo[3.2.1]octane structures has been utilized in this context. For example, chiral 8-oxabicyclo[3.2.1]oct-3-en-2-ones have been used as versatile chiral building blocks. The stereodefined framework of these molecules can influence the facial selectivity of reactions on attached substrates.
In the development of chiral ligands for asymmetric catalysis, the amine functionality of this compound provides a convenient handle for coordination to a metal center. The bicyclic backbone can create a well-defined chiral environment around the metal, which can induce high enantioselectivity in a variety of catalytic transformations. For instance, chiral ligands derived from related bicyclic amines have been successfully employed in asymmetric catalysis. The development of primary amine-thiourea catalysts for enantioselective [5+2] cycloadditions to form 8-oxabicyclo[3.2.1]octanes highlights the potential of amine-based catalysts in controlling the stereochemistry of complex ring systems. rsc.org
The synthesis of enantiomerically pure 8-oxabicyclo[3.2.1]octane derivatives, often through asymmetric cycloaddition reactions or resolutions, is a critical first step in their application as chiral auxiliaries and ligands. nih.govacs.orgacs.org
Role in the Synthesis of Structurally Diverse Compounds and Analogs
The this compound scaffold is a valuable starting point for the synthesis of a wide array of structurally diverse compounds and analogs, including natural products, stereochemically defined fragments, and chemical probes.
The 8-oxabicyclo[3.2.1]octane framework is a common structural motif in a number of natural products. nih.govnih.gov As such, synthetic routes to this scaffold are of great interest. The use of 8-oxabicyclo[3.2.1]octane derivatives as intermediates allows for the stereoselective synthesis of complex natural products.
For example, these bicyclic structures have been instrumental in the synthesis of polyoxygenated fragments, which are key components of many natural products. nih.gov The defined stereochemistry of the 8-oxabicyclo[3.2.1]octane core allows for the controlled introduction of multiple stereocenters. Furthermore, as mentioned previously, these structures can be converted to oxygenated seven-membered carbocycles and tetrahydrofuran (B95107) derivatives, both of which are prevalent in natural products. nih.gov The formal synthesis of (+)-sundiversifolide from an 8-oxabicyclo[3.2.1]oct-3-en-2-one derivative showcases the utility of this scaffold in achieving the total synthesis of complex natural targets. acs.org
A significant advantage of using 8-oxabicyclo[3.2.1]octane derivatives in synthesis is the ability to generate stereochemically defined fragments in a non-iterative fashion. This means that multiple stereocenters can be established in a single or a few synthetic steps, often through a key cycloaddition or rearrangement reaction. This is in contrast to iterative approaches where stereocenters are introduced one at a time.
The [5+2] cycloaddition reaction is a prime example of a non-iterative approach to the 8-oxabicyclo[3.2.1]octane core, creating a complex, three-dimensional structure with multiple stereocenters in one step. nih.govnih.gov The resulting cycloadducts can then be further manipulated to yield a variety of stereochemically defined building blocks. scispace.com This efficiency is a major advantage in the synthesis of complex molecules where control of stereochemistry is paramount.
The 8-oxabicyclo[3.2.1]octane scaffold has been utilized in the synthesis of analogs of biologically active molecules, which can serve as chemical probes to study biological processes or as potential therapeutic agents.
A notable example is the modification of tropane (B1204802) alkaloids. Tropane alkaloids, characterized by an 8-azabicyclo[3.2.1]octane core, have a wide range of biological activities. nih.govehu.esacs.orgresearchgate.net By replacing the nitrogen atom with an oxygen atom to form the 8-oxabicyclo[3.2.1]octane core, novel analogs can be created with potentially different biological profiles. These analogs can be used to probe the structure-activity relationships of tropane alkaloids and to develop new compounds with improved properties. nih.gov
Another significant application is in the development of HIV-1 protease inhibitors. Researchers have designed and synthesized potent HIV-1 protease inhibitors that incorporate an 8-oxabicyclo[3.2.1]octanol-derived ligand. patsnap.comnih.govnih.govpdbj.org This stereochemically defined fused-polycyclic ligand is designed to interact with the S2 subsite of the HIV-1 protease. nih.govnih.govpdbj.org The synthesis of these inhibitors often involves a [5+2] cycloaddition as a key step to construct the oxabicyclic core. nih.govnih.gov X-ray structural studies of these inhibitors bound to the protease have provided valuable insights for the design of more potent inhibitors. patsnap.comnih.govnih.govpdbj.org
The table below provides examples of analogs developed using the 8-oxabicyclo[3.2.1]octane scaffold.
| Target Analog Class | Rationale for using 8-Oxabicyclo[3.2.1]octane Scaffold | Key Synthetic Strategy |
| Tropane Alkaloid Analogs | To investigate the effect of replacing the nitrogen bridge with an oxygen bridge on biological activity. | Synthesis from tropone (B1200060) or related cycloheptadiene intermediates, followed by functionalization. nih.govacs.org |
| HIV-1 Protease Inhibitors | The rigid, stereodefined scaffold provides a template for designing ligands that fit into the S2 subsite of the protease. | [5+2] cycloaddition to form the 8-oxabicyclo[3.2.1]octanol core, followed by coupling to a sulfonamide isostere. nih.govnih.gov |
Structure Activity Relationship Sar Research on 8 Oxabicyclo 3.2.1 Octan 6 Amine Analogs and Their Chemical Interactions
Impact of C6-Amino Group Position and Substitution on Molecular Recognition in Chemical Systems
The functional group at the C-6 position of the 8-oxabicyclo[3.2.1]octane skeleton is pivotal for molecular recognition, particularly in interactions with enzyme active sites. While direct research on a wide range of C-6 amino analogs is limited, extensive studies on analogs with a C-6 hydroxyl group (8-oxabicyclo[3.2.1]octan-6-ol) provide critical insights into the potential role of a C-6 amine. The amino group, like the hydroxyl group, can act as a hydrogen bond donor and acceptor, a key interaction for binding to biological macromolecules.
In the context of HIV-1 protease inhibitors, the 8-oxabicyclo[3.2.1]octan-6-ol core has been designed as a P2 ligand to interact with the S2 subsite of the enzyme. nih.govosti.govnih.govornl.gov The oxygen atom of the bicyclic ether bridge and the C-6 hydroxyl group are positioned to form crucial hydrogen bonds with the backbone atoms of aspartate residues (Asp29 and Asp30) in the S2 subsite. nih.gov It is hypothesized that replacing the C-6 hydroxyl with an amino group could maintain or even enhance these interactions due to the similar hydrogen bonding capabilities of the -NH2 group.
The table below summarizes the in vitro activity of several HIV-1 protease inhibitors incorporating substituted 8-oxabicyclo[3.2.1]octan-6-ol derived P2 ligands, illustrating the effect of substitution on activity. This data serves as a model for the potential impact of substitutions on a C-6 amine analog.
| Compound | P2 Ligand Substitution | HIV-1 Protease Kᵢ (pM) | Antiviral EC₅₀ (nM) |
| Inhibitor 1 | Isopropyl | 11 | 1.8 |
| Inhibitor 2 | Phenyl | 5.2 | 1.1 |
| Inhibitor 3 | Methyl | 21 | 4.5 |
| Darunavir (Reference) | N/A | 16 | 2.4 |
This table presents data for 8-oxabicyclo[3.2.1]octan-6-ol analogs as a predictive model for C-6 amine derivatives. Data sourced from a study on HIV-1 protease inhibitors. nih.gov
Stereochemical Influence of the Bridged Oxabicyclo[3.2.1]octane Skeleton on Chemical Properties and Interactions
The 8-oxabicyclo[3.2.1]octane skeleton is a structurally constrained system, and its stereochemistry is a dominant factor in its chemical interactions. The rigid framework ensures a precise spatial arrangement of substituents, which is crucial for achieving high selectivity and potency in drug-target interactions. nih.gov
The synthesis of these bicyclic systems can yield different stereoisomers (e.g., enantiomers and diastereomers), and their biological activities are often dramatically different. For example, in the development of HIV-1 protease inhibitors, synthetic routes were specifically designed to produce all four possible stereoisomers of substituted 8-oxabicyclo[3.2.1]octanol derivatives to conduct thorough SAR studies. nih.gov This underscores the importance of controlling the stereochemistry at multiple chiral centers within the molecule.
Catalytic asymmetric synthesis methods, such as [5+2] cycloaddition reactions, have been developed to produce these complex bicyclic architectures with high enantioselectivity. nih.gov This control over stereochemistry is essential, as biological systems are chiral, and often only one enantiomer of a drug is active.
Conformational Flexibility and Rigidity Analysis in Relation to Reactivity and Selectivity
The 8-oxabicyclo[3.2.1]octane system, while rigid, possesses a degree of conformational flexibility that influences its reactivity and selectivity. The six-membered ring within the bicyclic structure can adopt different conformations, primarily chair and boat forms. researchgate.net
Conformational analysis using NMR spectroscopy and theoretical calculations has been performed on derivatives of 8-oxabicyclo[3.2.1]oct-6-en-3-one. researchgate.net These studies revealed that for some derivatives, the pyran ring predominantly exists in a chair conformation. However, in other cases, NMR data indicated the presence of a boat conformer, even though calculations predicted the chair conformer to be lower in energy. This highlights that substituent effects and solvent interactions can influence the conformational equilibrium. researchgate.net
The inherent rigidity of the scaffold reduces the entropic penalty upon binding to a target, which can contribute to higher binding affinity. By constraining the molecule in a specific bioactive conformation, the likelihood of productive binding is increased. This principle is a cornerstone of modern drug design. The use of the 8-oxabicyclo[3.2.1]octane scaffold in HIV-1 protease inhibitors is a clear application of this principle, where the rigid core orients the P2 ligand appropriately for interaction with the S2 subsite. nih.govrsc.org
The reactivity and selectivity of the molecule are also tied to its conformation. For instance, the diastereoselectivity of reactions such as epoxidation on the 8-oxabicyclo[3.2.1]oct-6-ene ring system is dictated by the accessibility of the double bond, which is a function of the ring's conformation. rsc.org Therefore, understanding the conformational landscape of 8-oxabicyclo[3.2.1]octan-6-amine analogs is crucial for predicting their chemical behavior and designing molecules with desired selectivity for specific targets.
Future Research Directions and Challenges for 8 Oxabicyclo 3.2.1 Octan 6 Amine
Development of More Sustainable and Atom-Economical Synthesis Routes
A primary challenge in contemporary synthesis is the development of environmentally benign processes that maximize the incorporation of starting materials into the final product. Research into the synthesis of the 8-oxabicyclo[3.2.1]octane core is increasingly focused on sustainability and atom economy.
Key research findings point towards several promising strategies:
Catalytic [5+2] Cycloadditions: The [5+2] cycloaddition of oxidopyrylium ylides with alkenes is a powerful method for constructing the 8-oxabicyclo[3.2.1]octane core. scispace.com Traditionally, these reactions required stoichiometric amounts of bases. However, recent advancements have shown that organic bases like triethylamine (B128534) can be used in catalytic amounts. scispace.com This approach, particularly with precursors like Boc-pyranones, offers a milder and more efficient alternative to methods employing acetoxypyranones. scispace.com
Gold-Catalyzed Tandem Reactions: Gold catalysis has emerged as a tool for efficient and atom-economical synthesis. A tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-linked 1,6-enynes provides a highly efficient and completely diastereoselective route to functionalized 8-oxabicyclo[3.2.1]octanes. researchgate.net This method utilizes readily available glycals, making the chirality source both inexpensive and atom-economical. researchgate.net
Improved Halogenation/Cyclization: The synthesis of key intermediates, such as (1S,4S,5S)-4-bromo-6-oxabicyclo[3.2.1]octan-7-one, is crucial for producing certain therapeutic agents. Innovations in this area focus on replacing reagents like iodine with bromine to improve atom economy and reduce costs. google.com Optimizing reaction conditions and the choice of brominating agents, such as N-Bromosuccinimide, are key to achieving pure products in high yields without the need for extensive purification. google.com
| Method | Key Features | Advantages |
| Catalytic [5+2] Cycloaddition | Uses catalytic triethylamine with Boc-pyranone precursors. scispace.com | Milder conditions, avoids stoichiometric base, greener approach. scispace.com |
| Gold-Catalyzed Tandem Reaction | Employs a gold catalyst for a 1,3-acyloxy migration/Ferrier rearrangement. researchgate.net | High efficiency, excellent diastereoselectivity, atom-economical. researchgate.net |
| Atom-Economical Bromolactonization | Utilizes N-Bromosuccinimide for the cyclization of cyclohex-3-ene-1-carboxylic acid. google.com | Improved atom economy and cost-effectiveness over iodo-lactonization. google.com |
Exploration of Novel Catalytic Transformations for Direct Functionalization
Directly modifying the 8-oxabicyclo[3.2.1]octane scaffold through catalytic C-H functionalization or other novel transformations is a major goal to streamline synthetic routes. This avoids the need for pre-functionalized starting materials and lengthy reaction sequences.
Current research highlights include:
Dual Catalyst Systems: Highly enantioselective intermolecular [5+2] cycloadditions have been achieved using a dual catalyst system composed of a chiral primary aminothiourea and an achiral thiourea (B124793). beilstein-journals.orgresearchgate.net This cooperative catalysis generates a reactive pyrylium (B1242799) ion pair that undergoes cycloaddition with high enantioselectivity, providing access to complex chiral products. researchgate.net
Bifunctional Organocatalysis: The reaction of oxidopyrylium ylides with α,β-unsaturated aldehydes can be effectively catalyzed by a bifunctional secondary-amine/squaramide catalyst. nih.gov This catalyst activates the enal via dienamine formation and engages in hydrogen-bonding with the ylide, resulting in high yields and stereoselectivity for the [5+2] cycloaddition products. nih.gov
Rhodium-Catalyzed Annulations: Rhodium(II) carboxylate catalysts are effective in the decomposition of vinyldiazomethanes in the presence of furans, leading to a [3+4] annulation that forms 8-oxabicyclo[3.2.1]octa-2,6-diene derivatives. emory.edu The mechanism involves a tandem cyclopropanation/Cope rearrangement, which accounts for the excellent regio- and stereocontrol observed. emory.edu Asymmetric synthesis is possible using chiral rhodium catalysts. emory.edu
| Catalytic System | Transformation | Key Outcome |
| Dual Amine-Thiourea Catalyst | Intermolecular [5+2] Pyrylium Cycloaddition. beilstein-journals.orgresearchgate.net | Generates complex, chiral 8-oxabicyclo[3.2.1]octane architectures. |
| Bifunctional Amine/Squaramide Catalyst | [5+2] Cycloaddition with α,β-Unsaturated Aldehydes. nih.gov | High diastereo- and enantioselectivity via dienamine activation. nih.gov |
| Rhodium(II) Carboxylate Catalysts | [3+4] Annulation of Vinyldiazomethanes and Furans. emory.edu | Asymmetric synthesis of highly functionalized oxabicyclo[3.2.1]octene derivatives. emory.edu |
Design and Synthesis of Advanced Derivatives with Tunable Reactivity
The ability to fine-tune the electronic and steric properties of the 8-oxabicyclo[3.2.1]octane scaffold is critical for its application in medicinal chemistry and materials science. Research is focused on creating derivatives with tailored reactivity for specific synthetic transformations or biological interactions.
Significant findings in this area include:
Stereoselective Functionalization: The inherent stereochemistry of the bicyclic system allows for highly selective reactions. For instance, successive brominations of 8-oxabicyclo[3.2.1]oct-6-en-2-one can yield specific tribromo derivatives with high stereoselectivity. scispace.comscispace.com Subsequent reactions, like reduction with NaBH₄ and HBr elimination, also proceed with high selectivity, influenced by steric factors. scispace.com
Homoconjugated Carbonyl Effects: The electronic nature of substituents can dictate reaction pathways. A homoconjugated carbonyl group within the scaffold can act as either an electron-withdrawing or electron-releasing group depending on the reaction's electronic demand, thereby controlling the selectivity of electrophilic additions. scispace.comscispace.com
Synthesis of Biaryl Derivatives: Cross-coupling protocols, such as Stille and Suzuki couplings, have been successfully applied to synthesize 3-biaryl-8-oxabicyclo[3.2.1]octane derivatives. researchgate.net These derivatives are of interest as potent inhibitors of monoamine transporters, and the ability to synthesize a variety of them allows for the tuning of biological activity and selectivity. researchgate.netacs.org
Integration with Flow Chemistry and High-Throughput Synthesis Methodologies
Modernizing synthetic processes through automation and continuous processing offers significant advantages in terms of safety, scalability, and efficiency. The integration of the synthesis of 8-oxabicyclo[3.2.1]octane derivatives with flow chemistry and high-throughput experimentation is an emerging research frontier.
Recent technological advances demonstrate the potential of these methods:
Photochemistry in Flow: Photochemical reactions, which can be challenging to scale up in batch processes, are well-suited for flow chemistry. nih.gov Photochemical cycloadditions to form the bicyclo[3.2.1]octane ring system have been performed in flow reactors, resulting in short reaction times and good yields. flowphotochem.eu This technology allows for precise control over irradiation time and temperature, improving reproducibility and safety. nih.gov
Continuous Flow for Reaction Steps: Flow reactors are not limited to the core scaffold synthesis. Subsequent transformations, such as the hydrogenolysis of a chiral auxiliary to yield a complex amine derivative, have been successfully performed in a continuous flow system (H-Cube). researchgate.net
High-Throughput Experimentation: The combination of flow chemistry with high-throughput experimentation provides a powerful platform for reaction optimization and library synthesis. flowphotochem.eu This approach is crucial for developing diverse libraries of 8-oxabicyclo[3.2.1]octane derivatives for biological screening and for rapidly identifying optimal conditions for novel catalytic transformations. researchgate.netchimia.ch
Q & A
Q. What theoretical frameworks guide the study of this compound’s reaction mechanisms?
- Methodological Answer : Apply frontier molecular orbital (FMO) theory to predict regioselectivity and Baldwin’s rules for cyclization feasibility. Validate mechanisms using kinetic isotope effects (KIEs) and trapping experiments .
Q. How should researchers design multi-step syntheses to minimize side reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
